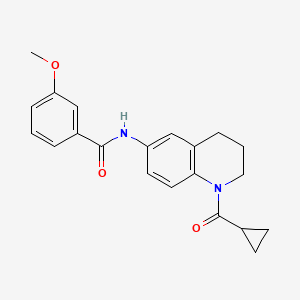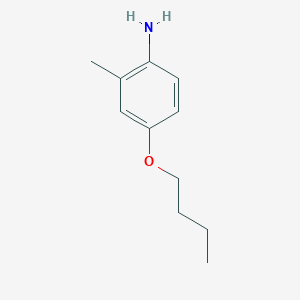
N-(1-(Cyclopropancarbonyl)-1,2,3,4-tetrahydrochinolin-6-yl)-3-methoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide, also known as CPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPQ belongs to the class of quinoline-based compounds and has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
Einführung in N-heterocyclische Carbene (NHCs)
N-heterocyclische Carbene (NHCs) sind neutrale organische Verbindungen, die ein zweiwertiges Kohlenstoffatom mit einer sechselekttronigen Valenzschale enthalten. Historisch gesehen wurden sie als hochreaktive und kurzlebige Zwischenprodukte betrachtet. Bahbrechende Forschung in den späten 1980er und frühen 1990er Jahren führte jedoch zur Isolierung und Charakterisierung stabiler, freier NHCs. Diese Verbindungen zeigen bemerkenswerte Stabilität und relativ einfache Synthese, was sie zu wertvollen Werkzeugen in verschiedenen chemischen Prozessen macht .
Allgemeine Eigenschaften von NHCs:Anwendungen von N-heterocyclischen Carbenen
Katalyse:- Übergangsmetallkatalyse: NHCs dienen als exzellente Liganden für Übergangsmetallkatalysatoren. Ihre einstellbaren elektronischen und sterischen Eigenschaften ermöglichen eine maßgeschneiderte Gestaltung für spezifische katalytische Anwendungen .
- Organokatalyse: NHCs nehmen direkt an verschiedenen chemischen Umwandlungen als Organokatalysatoren teil. Sie fördern Reaktionen wie C-C-Bindungsbildung, asymmetrische Synthese und Umpolung .
- Arzneimittelforschung: NHCs spielen eine Rolle bei der Entwicklung neuartiger Arzneimittelkandidaten. Ihre Stabilität und Reaktivität machen sie attraktiv für die Entwicklung bioaktiver Moleküle .
Fazit
N-heterocyclische Carbene haben sich von wissenschaftlichen Kuriositäten zu unverzichtbaren Werkzeugen in der modernen Chemie entwickelt. Ihre Anwendungen umfassen Katalyse, medizinische Chemie, Materialwissenschaften, Koordinationschemie und bioorganische Forschung. Forscher erforschen weiterhin neuartige NHC-Derivate und deren potenziellen Einfluss auf diverse Bereiche .
Wirkmechanismus
The mechanism of action of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. In addition, N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has been shown to inhibit the viral replication by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has been shown to have various biochemical and physiological effects. N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has also been shown to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has been shown to inhibit the replication of the influenza virus, which could lead to the development of new anti-viral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. In addition, N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has not been extensively studied in animal models, which makes it difficult to assess its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In addition, further studies are needed to assess its potential use as an anti-viral drug. Finally, more studies are needed to understand the mechanism of action of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide is a quinoline-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide, including its potential use in the treatment of inflammatory diseases, neurodegenerative diseases, and as an anti-viral drug. Further studies are needed to understand the mechanism of action of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with cyclopropanecarbonyl chloride in the presence of triethylamine to form the intermediate, which is then reacted with 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid to yield N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide. The synthesis method has been optimized to yield high purity and yield of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-18-6-2-4-16(13-18)20(24)22-17-9-10-19-15(12-17)5-3-11-23(19)21(25)14-7-8-14/h2,4,6,9-10,12-14H,3,5,7-8,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGFKUZFABQPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2448523.png)
![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile](/img/structure/B2448524.png)
![1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2448525.png)

![3-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B2448530.png)
![N-(2-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2448531.png)
![N-[3-[3-(4-fluorophenyl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2448532.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2448533.png)
![N-[2-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2448535.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2448540.png)

